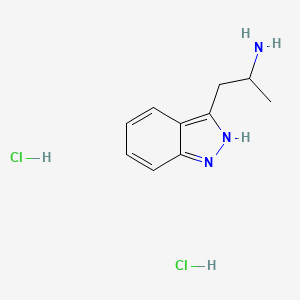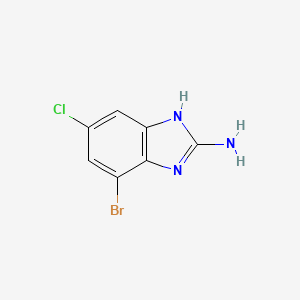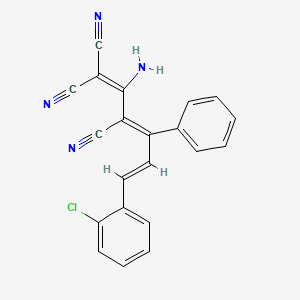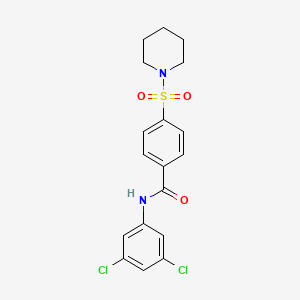![molecular formula C23H20N4OS2 B2709949 1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one CAS No. 956452-03-2](/img/structure/B2709949.png)
1-[1'-phenyl-3',5-bis(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1’-phenyl-3’,5-bis(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]propan-1-one is a complex organic compound featuring a unique structure that combines phenyl, thiophene, and bipyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1’-phenyl-3’,5-bis(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]propan-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Bipyrazole Core: The bipyrazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of Thiophene Groups: Thiophene groups are introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Phenyl Group Addition: The phenyl group can be added through Friedel-Crafts acylation or alkylation reactions.
Final Assembly: The final step involves the coupling of the bipyrazole core with the phenyl and thiophene-substituted intermediates, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
Chemical Reactions Analysis
Types of Reactions
1-[1’-phenyl-3’,5-bis(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can occur on the phenyl and thiophene rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-[1’-phenyl-3’,5-bis(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Materials Science: Utilized in the development of organic semiconductors and photoactive materials due to its conjugated system.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[1’-phenyl-3’,5-bis(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]propan-1-one depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their activity through binding interactions.
Materials Science: In organic semiconductors, it facilitates charge transport through its conjugated system.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(thiophen-2-yl)benzene: Similar in having thiophene groups but lacks the bipyrazole core.
Phenylthiophene derivatives: Share the phenyl and thiophene moieties but differ in the overall structure.
Uniqueness
1-[1’-phenyl-3’,5-bis(thiophen-2-yl)-3,4-dihydro-1’H,2H-[3,4’-bipyrazole]-2-yl]propan-1-one is unique due to its combination of phenyl, thiophene, and bipyrazole groups, which confer distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.
Properties
IUPAC Name |
1-[3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4OS2/c1-2-22(28)27-19(14-18(24-27)20-10-6-12-29-20)17-15-26(16-8-4-3-5-9-16)25-23(17)21-11-7-13-30-21/h3-13,15,19H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYVOXXUBNXSEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(3-chlorophenyl)-2-(thiophene-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2709876.png)
![5-{[2-(4-METHOXYPHENYL)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE](/img/structure/B2709878.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-(3-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)

![N-(3-chloro-4-methoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2709882.png)
![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2709885.png)
![2-Hydroxy-7-(4-methylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2709886.png)
![(1R)-1-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)ethanamine](/img/structure/B2709889.png)
